molecular formula C10H15N3O4 B13086669 3-methyl-2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}butanoic acid CAS No. 1384430-36-7

3-methyl-2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}butanoic acid

Cat. No.: B13086669
CAS No.: 1384430-36-7
M. Wt: 241.24 g/mol
InChI Key: XYIPYVRMZFEAOH-UHFFFAOYSA-N
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Description

3-Methyl-2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}butanoic acid (CAS: 1384428-26-5) is a heterocyclic compound featuring a fused [1,2,4]triazolo[3,4-c]morpholinone core linked to a 3-methylbutanoic acid moiety . The triazolomorpholinone scaffold combines a triazole ring (known for metabolic stability and hydrogen-bonding capacity) with a morpholine-derived lactam, which enhances solubility and conformational rigidity. The 3-methyl substitution on the butanoic acid chain likely influences lipophilicity and steric interactions, making this compound of interest in medicinal chemistry for targeting enzymes or receptors requiring both polar and hydrophobic interactions.

Properties

CAS No.

1384430-36-7

Molecular Formula

C10H15N3O4

Molecular Weight

241.24 g/mol

IUPAC Name

3-methyl-2-(3-oxo-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-yl)butanoic acid

InChI

InChI=1S/C10H15N3O4/c1-6(2)8(9(14)15)13-10(16)12-3-4-17-5-7(12)11-13/h6,8H,3-5H2,1-2H3,(H,14,15)

InChI Key

XYIPYVRMZFEAOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)N1C(=O)N2CCOCC2=N1

Origin of Product

United States

Preparation Methods

The synthesis of 3-methyl-2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}butanoic acid typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, carboxylic acids, and coupling agents under controlled conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalytic processes and automated synthesis techniques.

Chemical Reactions Analysis

3-methyl-2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}butanoic acid undergoes several types of chemical reactions:

Scientific Research Applications

3-methyl-2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}butanoic acid involves its interaction with specific molecular targets. The triazolo-morpholine ring system can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

The compound belongs to a broader class of triazolo-fused heterocycles. Key structural analogs include:

  • Triazolo-diazepines: E.g., derivatives from (e.g., 7c–7i), which replace the morpholinone with a diazepine ring.
  • Triazolo-oxazines : E.g., intermediates from EP 3 532 474 B1 (), featuring a [1,4]oxazin backbone.
  • Isoindole-linked analogs: E.g., 3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid (), which substitutes the triazolomorpholinone with an isoindole ring.
Table 1: Core Structural Differences
Compound Class Core Structure Key Functional Groups Potential Impact on Properties
Target Compound [1,2,4]Triazolo[3,4-c]morpholinone Lactam (morpholinone), carboxylic acid High polarity, rigidity, H-bonding
Triazolo-diazepines (7c–7i) [1,2,4]Triazolo[3,4-c][1,4]diazepine Amide, variable aryl substituents Enhanced π-π stacking, varied bioactivity
Triazolo-oxazines () [1,2,4]Triazolo[3,4-c][1,4]oxazin Ether, lactam Moderate polarity, metabolic stability
Isoindole Analogs () Isoindole Lactam, aromatic ring Increased lipophilicity, planar structure

Physicochemical and Spectroscopic Data

Table 2: Comparative LCMS and Yields
Compound (Reference) Molecular Formula LCMS (m/z [M+H]⁺) Yield (%) Melting Point (°C)
Target Compound C₁₄H₂₀N₄O₄ Not reported N/A Not reported
7c (Triazolo-diazepine) C₂₂H₂₀FN₅O₂ 378 75 180–181
7f (Methoxy-substituted) C₂₃H₂₃N₅O₃ 390 70 168–170
Intermediate 24 () C₁₇H₁₃F₄N₃O₅ 407 41 Not reported

Key Observations :

  • Triazolo-diazepines (e.g., 7c–7i) show higher molecular weights (m/z 378–394) due to aromatic substituents, whereas the target compound’s morpholinone core may reduce steric bulk.
  • Methoxy and fluoro substituents on diazepines (7c–7f) improve yields (70–80%) compared to cyano or trifluoromethyl groups (65–70%) , suggesting electron-donating groups enhance synthetic efficiency.

Substituent Effects on Bioactivity

  • Fluorinated Analogs : Fluorine atoms (e.g., 7c–7e) increase metabolic stability and membrane permeability, as seen in their moderate melting points (159–321°C) .
  • Morpholinone vs. Diazepine: The morpholinone’s oxygen atom may enhance solubility compared to diazepine’s nitrogen, critical for oral bioavailability.

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